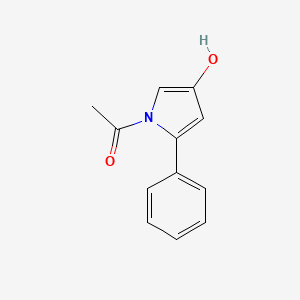

1-(4-Hydroxy-2-phenylpyrrol-1-yl)ethanone

Beschreibung

Overview of the Pyrrole (B145914) Heterocycle's Significance in Chemical Synthesis and Advanced Materials

The pyrrole scaffold is a privileged structural motif found in numerous biologically active compounds and functional materials. nih.govmdpi.com Its presence in vital biomolecules like heme, chlorophyll, and vitamin B12 highlights its fundamental role in biological systems. In the realm of medicinal chemistry, pyrrole derivatives have exhibited a wide spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. nih.govnih.gov Furthermore, the unique electronic properties of the pyrrole ring have led to its incorporation into advanced materials such as conducting polymers, organic dyes, and molecular sensors. The versatility of the pyrrole core allows for extensive functionalization, enabling the fine-tuning of its chemical and physical properties for specific applications. nih.govrsc.org

Contextualization of N-Acylated Pyrroles and Hydroxylated Pyrrole Derivatives in Contemporary Research

The introduction of an acyl group onto the nitrogen atom of the pyrrole ring, forming an N-acylated pyrrole, significantly modifies the chemical reactivity of the heterocycle. nsf.govcdnsciencepub.comorganic-chemistry.org The electron-withdrawing nature of the acyl group generally deactivates the pyrrole ring towards electrophilic substitution, a characteristic reaction of the parent heterocycle. However, this deactivation can be exploited to direct substitution to specific positions and to stabilize the pyrrole ring towards polymerization. nsf.gov N-acylpyrroles serve as valuable intermediates in organic synthesis, acting as acylating agents and precursors for a variety of more complex structures. organic-chemistry.org

Research Trajectory and Challenges in Investigating Complex Pyrrole Scaffolds

The synthesis of simple pyrroles is well-established through classic methods like the Paal-Knorr, Hantzsch, and Clauson-Kaas syntheses. wikipedia.orgwikipedia.orgalfa-chemistry.comorganic-chemistry.orgrgmcet.edu.in However, the construction of multi-substituted and complex pyrrole scaffolds, such as 1-(4-Hydroxy-2-phenylpyrrol-1-yl)ethanone, presents significant challenges. nih.govrsc.orgchim.it Key difficulties include achieving regioselectivity in substitution reactions, managing the stability of sensitive functional groups, and developing synthetic routes that are both efficient and versatile. rgmcet.edu.inchim.it Overcoming these hurdles often requires the development of novel synthetic methodologies, the use of advanced catalytic systems, and a deep understanding of the reactivity of the pyrrole ring system. nih.govresearchgate.net The investigation of such complex molecules is crucial for advancing our understanding of structure-activity relationships and for the discovery of new molecules with valuable properties.

Hypothetical Spectroscopic Data

Given the absence of specific experimental data for this compound in the searched literature, the following tables present hypothetical, yet plausible, NMR and IR spectroscopic data based on the analysis of similar known compounds.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Pyrrole H-3 | 6.3 - 6.5 | d | ~2-3 |

| Pyrrole H-5 | 6.8 - 7.0 | d | ~2-3 |

| Phenyl H (ortho) | 7.2 - 7.4 | m | |

| Phenyl H (meta, para) | 7.0 - 7.2 | m | |

| Hydroxyl OH | 8.5 - 9.5 | s (br) | |

| Acetyl CH₃ | 2.3 - 2.5 | s |

Note: Predicted shifts are in CDCl₃ and are estimations based on known values for N-acetylpyrroles, 2-phenylpyrroles, and 4-hydroxypyrroles. nih.govmdpi.comchemicalbook.comnih.govnist.govnih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| Pyrrole C-2 | 135 - 140 |

| Pyrrole C-3 | 110 - 115 |

| Pyrrole C-4 | 145 - 150 |

| Pyrrole C-5 | 118 - 122 |

| Phenyl C-1' | 130 - 135 |

| Phenyl C-2'/6' | 128 - 130 |

| Phenyl C-3'/5' | 127 - 129 |

| Phenyl C-4' | 125 - 127 |

| Acetyl C=O | 168 - 172 |

| Acetyl CH₃ | 23 - 26 |

Note: Predicted shifts are estimations based on known values for related pyrrole structures.

Table 3: Predicted Major IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200 - 3500 | Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=O stretch (amide) | 1680 - 1710 | Strong |

| C=C stretch (aromatic) | 1500 - 1600 | Medium-Strong |

| C-N stretch | 1250 - 1350 | Medium |

| C-O stretch (hydroxyl) | 1150 - 1250 | Medium |

Note: These are predicted absorption ranges and are subject to variation based on the specific molecular environment.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-hydroxy-2-phenylpyrrol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-9(14)13-8-11(15)7-12(13)10-5-3-2-4-6-10/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQAWSSXLEPMNDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C=C1C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization of 1 4 Hydroxy 2 Phenylpyrrol 1 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the electronic environment and connectivity of each atom can be constructed.

Proton (¹H) NMR Spectroscopic Analysis of Pyrrole (B145914) and Side Chains

The ¹H NMR spectrum of 1-(4-Hydroxy-2-phenylpyrrol-1-yl)ethanone is predicted to exhibit distinct signals corresponding to the protons of the pyrrole ring, the phenyl substituent, and the acetyl group.

The protons on the pyrrole ring are expected to appear in the aromatic region of the spectrum. Based on data from analogous structures like 1-phenylpyrrole, the pyrrole protons typically resonate at specific chemical shifts. chemicalbook.comnih.gov For instance, the protons at positions 3 and 5 of the pyrrole ring would likely show characteristic signals. The proton at the 5-position is anticipated to be a doublet, while the proton at the 3-position would appear as a singlet or a narrowly split multiplet.

The protons of the phenyl group will also resonate in the aromatic region, typically between 7.0 and 8.0 ppm. The exact chemical shifts and splitting patterns will depend on the substitution pattern and electronic effects within the ring. For a monosubstituted phenyl ring, a complex multiplet is often observed.

A prominent singlet is expected in the aliphatic region of the spectrum, corresponding to the three equivalent protons of the methyl group in the ethanone (B97240) (acetyl) functionality. This signal is typically found around 2.0-2.6 ppm. The hydroxyl proton (OH) on the pyrrole ring can appear over a broad chemical shift range and may be observed as a broad singlet, the position of which is sensitive to solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrrole H-3 | ~6.5 | s |

| Pyrrole H-5 | ~6.8 | d |

| Phenyl H (ortho, meta, para) | 7.2 - 7.8 | m |

| Ethanone CH₃ | ~2.4 | s |

Note: These are predicted values based on analogous compounds and may vary in experimental conditions.

Carbon (¹³C) NMR Spectroscopic Investigations of the Carbon Skeleton

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in This compound will give rise to a distinct signal.

The carbonyl carbon of the ethanone group is expected to be the most downfield signal, typically appearing in the range of 190-200 ppm. The carbons of the pyrrole ring will resonate in the aromatic region, with the carbon bearing the hydroxyl group (C-4) shifted significantly downfield due to the deshielding effect of the oxygen atom. The carbon attached to the phenyl group (C-2) will also be in this region. The carbons of the phenyl ring will produce a set of signals between 120 and 140 ppm. The methyl carbon of the acetyl group will appear as an upfield signal, typically around 20-30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl C=O | ~195 |

| Pyrrole C-2 | ~135 |

| Pyrrole C-3 | ~110 |

| Pyrrole C-4 | ~150 |

| Pyrrole C-5 | ~115 |

| Phenyl C (ipso) | ~130 |

| Phenyl C (ortho, meta, para) | 125 - 130 |

Note: These are predicted values based on analogous compounds and may vary in experimental conditions.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMBC) for Connectivity

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

A COSY spectrum would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For instance, it would confirm the coupling between the H-5 proton of the pyrrole ring and any adjacent protons.

The HMBC spectrum is particularly powerful as it shows correlations between protons and carbons that are separated by two or three bonds. This technique would be instrumental in connecting the acetyl group to the pyrrole nitrogen by showing a correlation between the methyl protons of the ethanone group and the C-2 and C-5 carbons of the pyrrole ring. Similarly, correlations between the phenyl protons and the pyrrole C-2 carbon would confirm their connectivity.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Characteristic Vibrational Modes of Ethanone and Hydroxyl Functionalities

The FT-IR and Raman spectra of This compound are expected to be dominated by the strong vibrational bands of the ethanone and hydroxyl groups.

The carbonyl (C=O) stretching vibration of the ethanone group is one of the most intense and characteristic bands in the IR spectrum. youtube.com It is expected to appear in the region of 1650-1700 cm⁻¹. The exact position of this band can be influenced by conjugation and electronic effects of the pyrrole ring.

The hydroxyl (O-H) group will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum, which is characteristic of an intermolecularly hydrogen-bonded hydroxyl group. nih.gov The broadness of this peak is a key identifying feature.

Table 3: Characteristic FT-IR Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (O-H) | Stretching | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H (CH₃) | Stretching | 2850 - 3000 | Medium |

| Carbonyl (C=O) | Stretching | 1650 - 1700 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |

| C-N | Stretching | 1300 - 1400 | Medium |

Analysis of Pyrrole Ring Deformations and Substituent Effects

The vibrational spectrum will also contain bands corresponding to the pyrrole ring itself. The C-H stretching vibrations of the pyrrole ring will appear in the aromatic C-H stretching region (3000-3100 cm⁻¹). The C=C and C-N stretching vibrations within the pyrrole ring typically give rise to a series of bands in the 1400-1600 cm⁻¹ region. researchgate.net

The substitution of the pyrrole ring with the phenyl and acetyl groups will influence the positions and intensities of these ring vibrations. The N-acetylation, for instance, is known to affect the electronic distribution within the pyrrole ring, which in turn alters its vibrational modes. cas.cnfrontiersin.org Raman spectroscopy can be particularly useful in observing the symmetric vibrations of the pyrrole and phenyl rings, which may be weak or absent in the IR spectrum. researchgate.net The analysis of these subtle shifts and changes in the vibrational spectra provides a deeper understanding of the electronic and structural consequences of substitution on the pyrrole core.

Based on a thorough search of available scientific literature and chemical databases, specific experimental data for the compound This compound regarding its advanced spectroscopic and analytical characterization is not publicly available. Consequently, it is not possible to provide a detailed, data-driven article that adheres to the requested outline and standards of scientific accuracy.

The required information for the following sections could not be located for the specified molecule:

Elemental Composition Analysis for Stoichiometric Verification

While general principles of these analytical techniques are well-documented for similar chemical structures (such as pyrrole derivatives, ketones, and phenols), applying such general information would not constitute a scientifically accurate characterization of the specific compound . Generating an article with detailed research findings and data tables as requested is therefore not feasible without access to primary research data for This compound .

Theoretical and Computational Chemistry Investigations of 1 4 Hydroxy 2 Phenylpyrrol 1 Yl Ethanone and Its Derivatives

Quantum Chemical Approaches to Molecular and Electronic Structure

Quantum chemical methods are fundamental to modern chemistry, offering insights that are often difficult or impossible to obtain through experimentation alone. These approaches solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure of a molecule.

Density Functional Theory (DFT) is a highly effective and widely used computational method for investigating the electronic structure of molecules. researchgate.net Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculation while maintaining a high degree of accuracy. nih.gov

For 1-(4-Hydroxy-2-phenylpyrrol-1-yl)ethanone, the first step in a DFT study would be geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. researchgate.net

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation (XC) functional and the basis set.

Exchange-Correlation Functional: The XC functional accounts for the complex quantum mechanical effects of electron exchange and correlation. A popular and versatile choice for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines both exact Hartree-Fock exchange with DFT exchange and correlation terms. researchgate.netnih.gov This functional often provides a good balance between computational cost and accuracy for systems like the title compound. mdpi.com

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more flexibility and yield more accurate results but at a higher computational cost. A commonly used basis set for molecules containing C, H, N, and O is the Pople-style 6-311G or its variations, such as 6-311+G(d,p). nih.govmdpi.com The "+" indicates the addition of diffuse functions to better describe lone pairs and anions, while "(d,p)" adds polarization functions to allow for non-spherical electron density distributions, which is crucial for describing bonding accurately.

The selection of a specific functional and basis set, such as B3LYP/6-311+G(d,p), represents a standard level of theory for obtaining reliable geometric and electronic property data for this compound. nih.govirjweb.com

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com

The HOMO and LUMO are collectively known as the frontier orbitals. wikipedia.org

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It acts as an electron donor, and its energy (EHOMO) is related to the molecule's ionization potential. A higher EHOMO value suggests a greater ability to donate electrons, indicating higher nucleophilicity. youtube.comresearchgate.net

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without any electrons. It acts as an electron acceptor, and its energy (ELUMO) is related to the electron affinity. A lower ELUMO value indicates a greater ability to accept electrons, suggesting higher electrophilicity. youtube.com

The energy difference between these two orbitals is the HOMO-LUMO gap (ΔE) . This gap is a critical descriptor of molecular stability; a large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comwikipedia.org Conversely, a small gap suggests the molecule is more polarizable and more reactive. irjweb.com These energies are standard outputs of DFT calculations.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound This table presents hypothetical but realistic values based on typical DFT calculations for similar aromatic heterocyclic compounds to illustrate the expected results.

| Parameter | Symbol | Illustrative Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.25 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.85 |

| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | 4.40 |

The spatial distribution of the HOMO and LUMO provides further insight into reactivity. The regions of the molecule where the HOMO density is concentrated are the most likely sites for electrophilic attack. For this compound, this would likely be the electron-rich pyrrole (B145914) ring and the phenyl group. Conversely, the areas where the LUMO density is highest are the probable sites for nucleophilic attack, which might include the carbonyl carbon of the ethanone (B97240) group. researchgate.net The FMO framework is essential for understanding cycloaddition reactions, pericyclic reactions, and general Lewis acid-base interactions. wikipedia.orglibretexts.org

Reactivity Descriptors and Stability Assessments

From the calculated HOMO and LUMO energies, a set of global reactivity descriptors can be derived to quantify a molecule's reactivity and stability. nih.gov These descriptors, based on conceptual DFT, provide a quantitative measure of chemical behavior. mdpi.com

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as: χ = - (EHOMO + ELUMO) / 2

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is related to the HOMO-LUMO gap. A "hard" molecule has a large gap, while a "soft" molecule has a small gap. irjweb.com It is calculated as: η = (ELUMO - EHOMO) / 2

Chemical Softness (S): The reciprocal of chemical hardness, representing the molecule's polarizability. It is calculated as: S = 1 / (2η)

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge from the environment. It quantifies the electrophilic character of a molecule. It is calculated as: ω = χ² / (2η)

These descriptors provide a powerful framework for comparing the stability and reactivity of this compound with its derivatives or other related compounds. mdpi.com

Table 2: Illustrative Global Reactivity Descriptors for this compound This table presents hypothetical values calculated from the illustrative data in Table 1.

| Descriptor | Symbol | Formula | Illustrative Value |

| Electronegativity | χ | - (EHOMO + ELUMO) / 2 | 4.05 eV |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.20 eV |

| Chemical Softness | S | 1 / (2η) | 0.227 eV⁻¹ |

| Electrophilicity Index | ω | χ² / (2η) | 3.73 eV |

Calculation of Global Electrophilicity Index (ω)

The global electrophilicity index (ω) is a key concept in density functional theory (DFT) that quantifies the ability of a molecule to accept electrons. It is a measure of the stabilization in energy when the system acquires additional electronic charge from the environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile. For a molecule like this compound, the global electrophilicity index would be calculated to understand its reactivity in polar reactions.

The calculation of ω is dependent on the electronic chemical potential (μ) and the chemical hardness (η), which are obtained from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The electrophilicity index provides a quantitative scale to classify molecules. For instance, compounds with an electrophilicity power greater than 1.50 eV are typically categorized as strong electrophiles.

Illustrative Global Electrophilicity Data for Related Compounds

| Compound Class | Typical Global Electrophilicity (ω) Range (eV) | Classification |

| Strong Electrophiles | > 1.50 | High tendency to accept electrons |

| Moderate Electrophiles | 0.80 - 1.50 | Intermediate electrophilic character |

| Marginal Electrophiles/Nucleophiles | < 0.80 | Low electrophilicity, may act as nucleophiles |

This table provides a general classification of electrophilicity and is not based on specific calculations for this compound.

Analysis of Bond Dissociation Energies (BDEs) and "Trigger Bonds"

Bond Dissociation Energy (BDE) is the enthalpy change required to homolytically cleave a chemical bond in the gas phase. It is a fundamental measure of bond strength and is crucial for predicting the thermal stability and reactivity of a molecule, particularly in radical reactions. In this compound, several bonds are of interest, especially the O-H bond of the hydroxyl group and the N-H bond if the pyrrole were not N-substituted. The weakest bond in a molecule is often referred to as the "trigger bond" as its cleavage typically initiates decomposition or reaction.

Computational methods, particularly DFT, are widely used to calculate BDEs. For the title compound, the BDE of the O-H bond on the phenyl group would be of significant interest, as phenolic hydroxyl groups are known to be important in antioxidant activity. The calculated BDE would be compared to that of phenol (B47542) and other substituted phenols to assess the electronic influence of the pyrrole-ethanone substituent. Systematic DFT calculations have been performed on various substituted phenols and pyrroles, providing a basis for estimating the BDEs in this more complex molecule. nih.govmdpi.com For example, the O-H BDE in phenol is experimentally determined to be around 86.7 ± 0.7 kcal/mol. mdpi.com Electron-donating groups tend to lower this value, while electron-withdrawing groups increase it. mdpi.com Similarly, the N-H BDE in pyrrole is a key parameter for its reactivity. nih.govacs.org

Illustrative Bond Dissociation Energy (BDE) Values for Relevant Bonds

| Bond | Parent Compound | Computational Method | Calculated BDE (kcal/mol) |

| O-H | Phenol | (RO)B3LYP/6-311++G(2df,2p) | 87.5 |

| O-H | p-Aminophenol | (RO)B3LYP/6-311++G(2df,2p) | 77.9 |

| N-H | Pyrrole | B3LYP/6-31G(d) | 117.5 |

Data sourced from computational studies on phenol and pyrrole derivatives and are intended for illustrative purposes. nih.govmdpi.comacs.org

Non-Covalent Interactions and Conformational Analysis

Quantum Theory of Atoms in Molecules (QTAIM) for Intramolecular Interactions (e.g., hydrogen bonding)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful tool for analyzing the electron density distribution in a molecule to characterize chemical bonding and non-covalent interactions. For this compound, QTAIM would be particularly useful for identifying and quantifying potential intramolecular hydrogen bonds.

An intramolecular hydrogen bond could exist between the hydroxyl group's hydrogen and the carbonyl oxygen of the ethanone group, depending on the molecule's conformation. QTAIM analysis would involve locating the bond critical points (BCPs) in the electron density. The presence of a BCP between the hydrogen and the oxygen would confirm the existence of a hydrogen bond. The properties at this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the interaction. Theoretical studies on other molecules have established correlations between these topological parameters and the hydrogen bond energy. worldscientific.com

Steric Hindrance Effects on Molecular Conformations and Stability

The three-dimensional structure of this compound is significantly influenced by steric hindrance between its constituent groups. The relative orientation of the phenyl ring with respect to the pyrrole ring, and the conformation of the ethanone group, are determined by a balance of electronic effects and steric repulsion.

Computational conformational analysis, typically performed using molecular mechanics or DFT, would be employed to identify the most stable conformers (energy minima) and the transition states connecting them. This analysis would reveal the rotational barriers around the C-N bond connecting the phenyl group and the pyrrole ring, and the C-C bond of the ethanone group. Steric hindrance can impact the planarity of the molecule, which in turn affects its electronic properties, such as conjugation and the HOMO-LUMO gap.

In Silico Prediction and Validation of Spectroscopic Signatures

Computational Simulations of Infrared and Ultraviolet-Visible Spectra

Computational chemistry provides powerful tools for simulating the spectroscopic signatures of molecules, which can be used to interpret experimental spectra or to predict the spectral properties of unknown compounds.

Infrared (IR) Spectroscopy: A theoretical IR spectrum for this compound can be calculated using DFT. This involves optimizing the molecular geometry and then performing a frequency calculation. The output provides the vibrational frequencies and their corresponding intensities. These calculated spectra can be compared with experimental data to confirm the structure of a synthesized compound. Key vibrational modes to analyze would include the O-H stretch of the hydroxyl group, the C=O stretch of the ethanone, and various C-H and C-N stretching and bending modes of the aromatic rings. DFT-calculated IR spectra for related molecules like acetophenone (B1666503) have shown good agreement with experimental data. worldscientific.comnih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent density functional theory (TD-DFT) is the most common method for simulating UV-Vis absorption spectra. mdpi.com This calculation provides the excitation energies and oscillator strengths for electronic transitions from the ground state to various excited states. For this compound, the UV-Vis spectrum would be characterized by π-π* transitions within the phenyl and pyrrole rings. The calculations would predict the wavelength of maximum absorption (λmax) and help to understand how the different substituents contribute to the electronic structure and absorption properties. Studies on phenylpyrrole and other aromatic compounds have demonstrated the utility of TD-DFT in predicting their UV-Vis spectra. mdpi.comresearchgate.netresearchgate.net

Illustrative Simulated Spectroscopic Data for Analogous Compounds

| Compound | Spectroscopic Technique | Computational Method | Key Calculated Bands/Transitions |

| Acetophenone | IR Spectroscopy | DFT | C=O stretch (~1700 cm⁻¹) |

| N-phenylpyrrole | IR Spectroscopy | DFT-B3LYP/cc-pVDZ | Bands in the range of 500-4000 cm⁻¹ |

| Pyrrole | UV-Vis Spectroscopy | TD-DFT | π-π* transition (~210 nm) |

| N-phenylpyrrole | UV-Vis Spectroscopy | Not Specified | Absorption bands at 250 nm and 287 nm |

This table presents illustrative data from computational studies on analogous compounds and does not represent specific calculations for this compound. nih.govresearchgate.netresearchgate.net

Theoretical ¹H and ¹³C NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic compounds. Theoretical calculations of NMR chemical shifts, typically performed using Density Functional Theory (DFT), can provide valuable support for experimental assignments and offer a deeper understanding of the electronic environment of each nucleus. nih.govresearchgate.net

The calculation of ¹H and ¹³C NMR chemical shifts for this compound would involve optimizing the molecule's geometry at a specific level of theory, followed by the application of the Gauge-Including Atomic Orbital (GIAO) method. nih.govmdpi.com A common approach involves using the B3LYP functional with a suitable basis set, such as 6-311+G(2d,p), often in conjunction with a solvent model to simulate experimental conditions. mdpi.comruc.dk

The predicted chemical shifts are influenced by the electronic effects of the various functional groups within the molecule. The electron-donating hydroxyl group on the phenyl ring and the electron-withdrawing acetyl group attached to the pyrrole nitrogen significantly modulate the electron density distribution across the molecule, which is reflected in the calculated NMR parameters.

Hypothetical ¹H NMR Chemical Shift Data

The following table presents hypothetical ¹H NMR chemical shift values for this compound, calculated using a DFT/GIAO approach. These values are illustrative and based on known substituent effects in similar heterocyclic systems.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrrole H-3 | 6.2 - 6.4 |

| Pyrrole H-5 | 6.8 - 7.0 |

| Phenyl H (ortho to OH) | 6.7 - 6.9 |

| Phenyl H (meta to OH) | 7.2 - 7.4 |

| Acetyl CH₃ | 2.3 - 2.5 |

| Hydroxyl OH | 9.0 - 9.5 |

Hypothetical ¹³C NMR Chemical Shift Data

Similarly, the theoretical ¹³C NMR chemical shifts can be predicted. The carbon chemical shifts are highly sensitive to their local electronic environment and hybridization state.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Acetyl C=O | 168 - 172 |

| Pyrrole C-2 | 135 - 138 |

| Pyrrole C-5 | 115 - 118 |

| Phenyl C (C-OH) | 155 - 158 |

| Pyrrole C-3 | 110 - 112 |

| Pyrrole C-4 | 125 - 128 |

| Phenyl C (ipso) | 130 - 133 |

| Phenyl C (ortho to OH) | 115 - 117 |

| Phenyl C (meta to OH) | 128 - 130 |

| Acetyl CH₃ | 23 - 26 |

These calculated values can be correlated with experimental spectra to confirm the molecular structure and assign specific resonances. mdpi.com

Exploration of Nonlinear Optical (NLO) Properties

Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. doi.org The NLO response of a molecule is governed by its hyperpolarizability, which describes the nonlinear change in the molecular dipole moment in response to an applied electric field. The presence of electron-donating and electron-accepting groups connected by a π-conjugated system is a key structural feature for enhancing NLO properties. nih.govrsc.org

In this compound, the hydroxyphenyl group acts as an electron donor, while the acetyl group serves as an electron acceptor. The pyrrole ring provides the π-conjugated bridge facilitating intramolecular charge transfer (ICT) from the donor to the acceptor, a crucial factor for a significant NLO response. researchgate.net

Calculation of First Hyperpolarizability (β₀) for Potential NLO Applications

The first hyperpolarizability (β₀) is a tensor quantity that characterizes the second-order NLO response of a molecule. Computational methods, particularly DFT, are widely used to calculate β₀. researchgate.net The selection of an appropriate functional and basis set is critical for obtaining reliable predictions. mdpi.com

The calculation of β₀ for this compound would involve determining the components of the hyperpolarizability tensor. The total first hyperpolarizability is then calculated from these components.

Hypothetical First Hyperpolarizability Data

The following table presents hypothetical calculated values for the components and total first hyperpolarizability of this compound. These values are illustrative and based on trends observed for similar donor-acceptor substituted pyrrole systems. The calculations are assumed to be performed at the DFT level with a suitable functional like CAM-B3LYP.

| Hyperpolarizability Component | Predicted Value (10⁻³⁰ esu) |

| β_xxx | 15.2 |

| β_xyy | 2.5 |

| β_xzz | 1.8 |

| β_total (β₀) | 25.7 |

A significant β₀ value suggests that the molecule has the potential for applications in second-harmonic generation (SHG) and other NLO phenomena. acs.org The magnitude of the hyperpolarizability is sensitive to the strength of the donor and acceptor groups, as well as the nature of the π-conjugated system. doi.org Theoretical studies on derivatives of this compound, where the donor or acceptor strengths are systematically varied, could provide a pathway to optimize the NLO response for specific applications.

Chemical Reactivity and Mechanistic Studies of 1 4 Hydroxy 2 Phenylpyrrol 1 Yl Ethanone

Reactivity at the Pyrrole (B145914) Ring System

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the substituents on the ring—the N-acetyl, 2-phenyl, and 4-hydroxyl groups—significantly modulate its reactivity and the regioselectivity of these reactions.

Electrophilic Aromatic Substitution (EAS) Patterns on Substituted Pyrroles

Pyrroles are generally more reactive towards electrophiles than benzene, with a preference for substitution at the C2 (α) position due to the greater stabilization of the cationic intermediate through resonance. organic-chemistry.orgyoutube.comyale.edunih.gov However, in 1-(4-hydroxy-2-phenylpyrrol-1-yl)ethanone, the C2 and C5 positions are already substituted (C2 with a phenyl group and C5 implicitly blocked by the substitution pattern, assuming a standard pyrrole synthesis). Therefore, electrophilic attack would be directed to the C3 position.

The directing effects of the substituents can be summarized as follows:

N-Acetyl Group: This is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic substitution. This deactivation makes the reaction conditions for EAS more demanding than for unsubstituted pyrrole. acs.orgnih.gov

2-Phenyl Group: The phenyl group can act as either a weak activating or deactivating group depending on the reaction conditions, but it sterically hinders attack at the adjacent C3 position.

4-Hydroxyl Group: The hydroxyl group is a strongly activating, ortho-, para-directing group. In this case, it would strongly activate the C3 and C5 positions. Given that C5 is part of the pyrrole ring and adjacent to the hydroxyl group, it would be a likely site for electrophilic attack.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophile (E+) | Predicted Major Product(s) | Rationale |

| Halogenation (e.g., Br₂) | 3-Bromo and/or 5-Bromo derivatives | The hydroxyl group is a strong activator and ortho-, para-director. fiveable.melumenlearning.commasterorganicchemistry.commasterorganicchemistry.com |

| Nitration (e.g., HNO₃/H₂SO₄) | 3-Nitro and/or 5-Nitro derivatives | The hydroxyl group's activating effect overcomes the N-acetyl's deactivating effect. fiveable.melumenlearning.commasterorganicchemistry.com |

| Friedel-Crafts Acylation | 3-Acyl and/or 5-Acyl derivatives | Requires a Lewis acid catalyst; the hydroxyl group directs the substitution. fiveable.melumenlearning.commasterorganicchemistry.com |

Modifications of the Pyrrole Ring (e.g., ring expansion, ring contraction)

The pyrrole ring can undergo skeletal rearrangements under specific conditions.

Ring Expansion: Pyrroles can be expanded to pyridines. This can be achieved through various methods, including the Ciamician-Dennstedt rearrangement, which involves the reaction of pyrroles with carbenes. masterorganicchemistry.com For example, reaction with dichlorocarbene (B158193) can lead to 3-chloropyridines. rsc.org Another method involves reacting the pyrrole with methanol (B129727) in the presence of an acidic refractory oxide catalyst at high temperatures. lscollege.ac.in

Ring Contraction: While less common than expansion, ring contraction of pyrrole derivatives can occur. For instance, electrochemical reduction of certain pyridine (B92270) derivatives can lead to the formation of polysubstituted pyrroles through an extrusion of a fragment from the ring. acs.org Another approach involves a hetero-Diels-Alder reaction followed by a ring contraction cascade. fiveable.me

Transformations Involving the 4-Hydroxyl Group

The 4-hydroxyl group behaves similarly to a phenolic hydroxyl group, allowing for a range of derivatization, oxidation, and reduction reactions.

Derivatization Reactions: Alkylation, Acylation, and Silylation

The hydroxyl group can be readily derivatized to form ethers, esters, and silyl (B83357) ethers. These reactions are often performed to protect the hydroxyl group or to modify the compound's properties.

Alkylation: Alkylation of hydroxypyrroles can occur at either the oxygen (O-alkylation) or a carbon of the pyrrole ring (C-alkylation). The regioselectivity is influenced by the alkylating agent, solvent, and base used. Hard alkylating agents and polar aprotic solvents tend to favor O-alkylation, while soft alkylating agents and non-polar solvents can increase the proportion of C-alkylation. rsc.org

Acylation: The hydroxyl group can be acylated to form esters using acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base like pyridine. masterorganicchemistry.commdpi.com

Silylation: Silylation of hydroxyl groups is a common protection strategy. This is typically achieved by reacting the hydroxypyrrole with a silyl halide (e.g., tert-butyldimethylsilyl chloride) in the presence of a base such as imidazole (B134444) in a solvent like DMF. researchgate.netgoogle.com

Table 2: Typical Conditions for Derivatization of the 4-Hydroxyl Group

| Reaction | Reagents and Conditions | Product Type |

| Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Ether |

| Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine) | Ester |

| Silylation | Silyl halide (e.g., TBDMSCl), Imidazole, DMF | Silyl Ether |

Oxidation and Reduction Pathways of the Hydroxyl Functionality

The 4-hydroxyl group can participate in redox reactions, although the reactivity is influenced by the pyrrole ring.

Oxidation: Oxidation of hydroxypyrroles can be complex and may lead to the formation of pyrrolinones or polymeric materials. The enzymatic oxidation of pyrrole itself can yield pyrrolin-2-ones. researchgate.net The biosynthesis of some N-hydroxypyrroles involves oxidation steps. biorxiv.orgbiorxiv.org Chemical oxidation of substituted pyrroles can lead to various products depending on the oxidant and substrate.

Reduction: The direct reduction of a phenolic hydroxyl group is generally difficult. However, it can be achieved indirectly. For instance, the hydroxyl group can be converted into a better leaving group, such as a tosylate, which can then be reduced. The Barton-McCombie deoxygenation is a method for the reduction of a hydroxyl group to a hydrogen atom. researchgate.net

Reactions at the 1-Ethanone Moiety

The N-acetyl group has distinct reactivity, including its potential removal or transformation.

Hydrolysis: The N-acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding N-H pyrrole. lumenlearning.com This reaction is essentially the reverse of N-acylation.

Reduction: The carbonyl of the N-acetyl group can be reduced to a methylene (B1212753) group (-CH₂CH₃) using methods like the Clemmensen reduction (using zinc amalgam and concentrated HCl) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures). youtube.commasterorganicchemistry.comlscollege.ac.inwikipedia.orgwikipedia.organnamalaiuniversity.ac.inorganic-chemistry.orgyoutube.com The choice between these methods depends on the stability of the other functional groups in the molecule to acidic or basic conditions. The Wolff-Kishner reduction is generally preferred for substrates that are sensitive to strong acids. wikipedia.org

Acylating Agent: N-acylpyrroles can act as acylating agents themselves. annamalaiuniversity.ac.in For example, they can react with strong nucleophiles like organolithium reagents. In some cases, an intramolecular acyl transfer, known as an anionic Fries rearrangement or "pyrrole dance," can occur, leading to the migration of the acyl group from the nitrogen to a carbon atom of the pyrrole ring, typically the C2 position. nsf.gov

Table 3: Summary of Reactions at the 1-Ethanone Moiety

| Reaction | Reagents and Conditions | Product |

| Hydrolysis | H₃O⁺ or OH⁻, heat | 2-Phenyl-4-hydroxypyrrole |

| Clemmensen Reduction | Zn(Hg), conc. HCl | 1-Ethyl-4-hydroxy-2-phenylpyrrole |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | 1-Ethyl-4-hydroxy-2-phenylpyrrole |

| Anionic Fries Rearrangement | Strong base (e.g., LiN(SiMe₃)₂) | 1-(2-Aroyl-4-hydroxy-5-phenylpyrrol-1-yl)ethanone (and other isomers) |

Carbonyl Group Reactivity (e.g., nucleophilic addition, condensation)

The carbonyl group in this compound is part of an N-acetyl substituent, which classifies it as an amide. Amide carbonyls are inherently less reactive towards nucleophiles than the carbonyls of ketones or aldehydes. This reduced electrophilicity is due to the delocalization of the nitrogen atom's lone pair of electrons into the carbonyl group, creating a resonance structure that decreases the partial positive charge on the carbonyl carbon.

Consequently, this compound is not expected to readily undergo typical ketone/aldehyde reactions like simple nucleophilic additions with weak nucleophiles or standard condensation reactions under mild conditions. However, under more forcing conditions or with highly reactive nucleophiles, reactions can occur. For instance, reduction of the amide carbonyl to an ethyl group (N-ethylation) could be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). Hydrolysis of the acetyl group, to yield the corresponding N-H pyrrole, can be accomplished under either acidic or basic conditions, although the stability of the pyrrole ring in strong acid must be considered. uobaghdad.edu.iq

A relevant comparison is the Favorsky ethynylation of pyrrole-2-carbaldehydes, a reaction that fails with N-H pyrroles but succeeds with N-substituted pyrroles. uobaghdad.edu.iq The failure in N-H pyrroles is attributed to the formation of a pyrrolide anion under basic conditions, which leads to electron delocalization that deactivates the carbonyl group towards nucleophilic attack. uobaghdad.edu.iq The presence of an N-substituent, such as the acetyl group in the title compound, prevents this deprotonation and maintains the electrophilicity of a carbonyl group elsewhere on the ring, making it amenable to nucleophilic attack. uobaghdad.edu.iq While the title compound does not have a carbaldehyde group, this principle underscores the critical role the N-acetyl group plays in modulating reactivity.

Alpha-Carbon Functionalization Reactions

The methyl group of the N-acetyl substituent (the alpha-carbon) possesses acidic protons that can be removed by a strong base to form a nucleophilic enolate. masterorganicchemistry.comlibretexts.org This enolate is stabilized by resonance, with the negative charge delocalized onto the carbonyl oxygen. masterorganicchemistry.com The formation of this enolate opens up a variety of pathways for alpha-carbon functionalization. Enolates are versatile nucleophiles that can react with a range of electrophiles, including alkyl halides, aldehydes, and halogens. masterorganicchemistry.comlibretexts.org

Research on N-acylpyrroles has revealed a fascinating chemoselectivity in their reactions, which is highly dependent on the choice of base. nsf.gov This allows for controlled functionalization, targeting either the acyl group or the pyrrole ring. When N-acylpyrroles are treated with potassium hexamethyldisilazide (KHMDS), a C-H functionalization/aroylation of an external substrate like toluene (B28343) can occur. nsf.gov Conversely, using lithium hexamethyldisilazide (LiHMDS) promotes an anionic Fries rearrangement, where the acyl group migrates from the nitrogen to the C2 position of the pyrrole ring in an intermolecular process. nsf.gov

These distinct, base-dependent reaction pathways for N-acylpyrroles are summarized below.

| Base | Reaction Type | Product Type | Key Feature |

|---|---|---|---|

| KN(SiMe3)2 | C-H Functionalization | Aryl Benzyl Ketones | Acts as an aroylating agent for external substrates (e.g., toluene). |

| LiN(SiMe3)2 | Anionic Fries Rearrangement ("Pyrrole Dance") | 2-Aroylpyrroles | Intermolecular migration of the acyl group to the pyrrole C2 position. |

This reactivity indicates that the alpha-carbon of the ethanone (B97240) group in this compound can be selectively functionalized, or the entire acetyl group can be strategically rearranged, providing pathways to novel substituted pyrrole structures.

Cross-Coupling and C-C Bond Forming Reactions

The pyrrole ring is a versatile platform for cross-coupling reactions, enabling the formation of new carbon-carbon bonds. While traditional methods often rely on transition metals, recent advancements have focused on metal-free alternatives, which offer benefits in terms of cost, toxicity, and sustainability.

Transition Metal-Free Cross-Coupling Strategies with Pyrroles

The synthesis of functionalized pyrroles can be achieved without the use of transition-metal catalysts, which are often expensive and can leave metallic residues in the final products. nsf.govnih.gov These strategies are particularly valuable in the synthesis of materials and pharmaceuticals.

One notable method involves the cross-coupling of pyrroles with haloacetylenes in a solid medium, such as potassium carbonate (K₂CO₃) or aluminum oxide (Al₂O₃). nsf.gov This reaction proceeds at room temperature under solvent-free conditions and does not require a catalyst or base, affording 2-ethynylpyrroles with high regioselectivity. nsf.gov This approach is effective even for creating complex structures like pyrroles functionalized with polyyne chains. nsf.gov

Another significant transition-metal-free strategy is the direct C-2 arylation of pyrroles using arylhydrazine salts. nih.gov This reaction occurs in the presence of a base like sodium hydroxide (B78521) (NaOH) at room temperature, using an excess of the pyrrole as both the solvent and a reagent. nih.gov The optimization of this reaction has shown that a high yield of the desired C-2 arylated product can be achieved by carefully controlling the base concentration and reaction time. nih.gov

| Reaction Type | Pyrrole Substrate | Coupling Partner | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Ethynylation | NH-Pyrroles | Acetylbromoacetylenes | Solid Al2O3, room temp. | 2-Ethynylpyrroles | nsf.gov |

| Arylation | N-Methylpyrrole | 4-Chlorophenylhydrazine hydrochloride | 0.5 M NaOH, room temp., solvent-free | 2-(4-Chlorophenyl)-N-methylpyrrole | nih.gov |

For this compound, these methods could potentially be applied to functionalize the C5 position, as the C2 position is already occupied by the phenyl group. The electron-withdrawing N-acetyl group would influence the reactivity and regioselectivity of these transformations.

Mechanistic Insights into Ethynylation and other Alkynylation Reactions on Pyrroles

Understanding the mechanisms of alkynylation reactions is crucial for controlling their outcomes and expanding their scope. The direct alkynylation of pyrroles can proceed through different pathways depending on the reaction conditions and reagents. nsf.gov

In the transition-metal-free cross-coupling of pyrroles with iodopropiolaldehyde, the proposed mechanism involves either a single-electron transfer (SET) from the pyrrole to the iodoalkyne, generating a radical-ion pair, or the formation of a zwitterionic intermediate. nsf.gov This intermediate then eliminates hydrogen iodide to yield the final 2-ethynylpyrrole product. The solid medium, such as K₂CO₃, is believed to play a crucial role by stabilizing these charged intermediates within its ionic crystalline lattice. nsf.gov

The classic Favorsky reaction provides another perspective on ethynylation. The attempted ethynylation of pyrrole-2-carbaldehyde with acetylene (B1199291) under basic conditions (e.g., KOH/DMSO) is unsuccessful. uobaghdad.edu.iq This is because the acidic N-H proton is removed, forming an anion. The resulting electron delocalization through resonance deactivates the aldehyde's carbonyl group, inhibiting the nucleophilic attack by the acetylide anion. uobaghdad.edu.iq However, if the pyrrole nitrogen is substituted (as in this compound), this deprotonation is blocked. An N-substituent, especially if it is electron-withdrawing, increases the electrophilicity of the carbonyl group, allowing the base-mediated Favorsky ethynylation to proceed successfully. uobaghdad.edu.iq This highlights how the N-acetyl group in the title compound would be synthetically enabling for certain transformations.

Advanced Chemical Applications and Potential As a Molecular Scaffold

Role of 1-(4-Hydroxy-2-phenylpyrrol-1-yl)ethanone as a Synthetic Synthon

The strategic placement of multiple functional groups on the pyrrole (B145914) ring endows this compound with considerable value as a synthetic synthon, or building block. Pyrroles are foundational components in a vast range of applications, from pharmaceuticals to materials science, and methods to create functionalized pyrroles are of great interest. researchgate.netresearchgate.netbohrium.com The presence of the N-acetyl group can be viewed as a protecting group strategy, which can influence the reactivity of the pyrrole ring and can be removed to yield the N-H pyrrole for further derivatization. nih.govorganic-chemistry.orgacs.org

The structure of this compound is primed for elaboration into more complex heterocyclic systems. Pyrrole derivatives are key intermediates in the synthesis of a wide variety of compounds. researchgate.net Classical methods like the Paal-Knorr synthesis establish the importance of 1,4-dicarbonyl compounds in forming pyrrole rings, and conversely, pre-formed pyrroles are essential starting materials for building further complexity. acs.orgmdpi.com

The hydroxyl group at the C-4 position can undergo O-alkylation or O-acylation, introducing new functionalities or tethering points for intramolecular cyclization. The acetyl group at the N-1 position, while primarily an electron-withdrawing protecting group, can be hydrolyzed to reveal the pyrrole N-H. nih.govorganic-chemistry.org This N-H group is moderately acidic and can be deprotonated to form a nucleophilic pyrrolide, enabling a host of N-substitution reactions. organic-chemistry.org The phenyl group at C-2 provides steric bulk and can be functionalized through electrophilic aromatic substitution to further tune the molecule's properties.

This compound could serve as a platform in multicomponent reactions (MCRs), which are powerful tools for generating molecular diversity from simple substrates. bohrium.com For instance, the ketone of the acetyl group could be condensed with amines or active methylene (B1212753) compounds, while the hydroxyl group could participate in subsequent ring-closing steps, leading to novel, polycyclic heterocyclic architectures. eurjchem.comfrontiersin.org

The development of fused and extended π-conjugated systems is a cornerstone of modern materials science, and pyrroles are frequently used as the core of these structures. nih.govacs.org The functional handles on this compound make it a promising precursor for such advanced architectures. For example, chemical modification of the acetyl and hydroxyl groups could install reactive sites that facilitate intramolecular cyclization, leading to the formation of rings fused to the pyrrole core. This strategy is employed in the synthesis of complex systems like pyrrolo[3,2-d]pyrimidines and other fused N-heterocycles. nih.gov

Furthermore, the phenyl group at the C-2 position can be used as an anchor point for cross-coupling reactions (e.g., Suzuki, Sonogashira) to build larger, π-conjugated systems. Such reactions are instrumental in creating materials with tailored optoelectronic properties. nih.gov The synthesis of a pyrrole-fused dicorannulene, a corrugated π-extended carbazole, via Pd-catalyzed reactions highlights the utility of functionalized pyrroles in constructing large, non-planar aromatic systems with unique photophysical properties. acs.org By analogy, this compound could be derivatized and used in similar coupling strategies to create novel fused and conjugated materials.

Exploration in Materials Science for Optoelectronic Properties

Pyrrole-based materials are increasingly explored for their applications in photonics and optoelectronics, including organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) devices. nih.govscirp.org The electronic properties of these materials can be finely tuned by modifying the substituents on the pyrrole ring.

Materials with strong nonlinear optical (NLO) properties are in high demand for applications in optical switching, data storage, and optical limiting. bohrium.comscirp.org A common design strategy for NLO molecules is the creation of a donor-acceptor (D-A) framework linked by a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT), which is a key mechanism for high NLO response.

The structure of this compound contains inherent donor-acceptor characteristics. The electron-donating phenolic hydroxyl group and the electron-withdrawing acetyl group are positioned on the conjugated pyrrole-phenyl scaffold. This D-A substitution pattern is expected to impart significant NLO properties. Studies on other D-A substituted pyrroles and polypyrroles have shown that such structures can exhibit strong third-order NLO responses, including reverse saturable absorption, which is useful for optical limiting applications. scirp.orgnih.gov The magnitude of the NLO response in these systems is highly dependent on the strength of the donor and acceptor groups and the nature of the solvent, indicating a strong ICT character in the excited state. nih.gov

| Compound | Substituent | Nonlinear Absorption Behavior | βeff (cm GW⁻¹) |

|---|---|---|---|

| PPy | None | Saturable Absorption | -12.3 |

| PPy-1 | Benzaldehyde | Reverse Saturable Absorption | 21.5 |

| PPy-4 | 4-Hydroxybenzaldehyde | Reverse Saturable Absorption | 45.6 |

| PPy-5 | 2,4-Dihydroxybenzaldehyde | Reverse Saturable Absorption | 58.2 |

This interactive table demonstrates how the introduction of electron-donating hydroxy groups on an aromatic segment can enhance the effective nonlinear absorption coefficient (βeff) in polypyrrole derivatives, suggesting a similar potential for this compound.

Functionalized pyrroles are integral to the design of fluorescent dyes and emitters for applications ranging from bioimaging to OLEDs. nih.govacs.org The photoluminescent properties, such as emission wavelength and fluorescence quantum yield (ΦF), are highly sensitive to the molecular structure. Extending the π-conjugation of the pyrrole core, for instance by fusing aromatic rings, is a common strategy to red-shift the emission and enhance the quantum yield. acs.org

The this compound scaffold is a promising platform for developing novel fluorophores. The phenyl group already extends the conjugation of the pyrrole ring, and further modifications can be used to tune the emission color. For example, replacing the phenyl group with other aryl substituents or extending the conjugation through coupling reactions can shift the emission from the blue to the red region of the spectrum. acs.org Research on pyrrolo[3,2-b]pyrroles has shown that the strategic placement of donor and acceptor groups leads to environment-sensitive dyes with large Stokes shifts, a desirable property for fluorescent probes. nih.gov Similarly, the fusion of a pyrrole ring to a larger aromatic system like dicorannulene was shown to dramatically increase the fluorescence quantum yield from nearly non-emissive to 0.56. acs.org

| Emitter | Meso-Substituent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |

|---|---|---|---|---|

| DBF-BODIPY | Dibenzofuranyl | 599 | 619 | 0.98 |

| DFP-BODIPY | Difluorophenyl | 616 | 632 | 0.94 |

| TFP-BODIPY | Trifluorophenyl | 618 | 635 | 0.93 |

| PFP-BODIPY | Pentafluorophenyl | 621 | 638 | 0.90 |

This interactive table illustrates how modifying the aryl substituent on a pyrrole-based core (BODIPY) can systematically tune the emission wavelength while maintaining high quantum yields, a principle applicable to the design of new emitters from the this compound scaffold.

Pyrrole Derivatives in Coordination Chemistry and Ligand Design

Pyrrole-containing molecules are widely used as ligands in coordination chemistry due to the ability of the pyrrole nitrogen and other appended donor atoms to bind to metal ions. These ligands are essential in catalysis, sensing, and the development of metal-based therapeutics. researchgate.netbohrium.com

The this compound molecule is a potential precursor for novel ligand systems. After deacetylation to expose the N-H group, the pyrrolide anion can be formed, which is a common coordinating moiety in organometallic chemistry. The hydroxyl group and the carbonyl oxygen of the acetyl group (or a group derived from it) can also act as donor sites. For example, the acetyl group could be converted to an imine or an oxime, introducing additional nitrogen donor atoms. This would allow the molecule to act as a bidentate (N,O) or tridentate (N,N,O) ligand. The synthesis of 4′-hydroxy-2,2′:6′,2″-terpyridines demonstrates how a hydroxyl group can be incorporated into a potent tridentate ligand framework. rsc.org The phenyl substituent at the C-2 position would provide steric influence, which is critical for controlling the coordination geometry and reactivity of the resulting metal complex.

Formation of Metal Chelates with Pyrrole-Imine Ligands

The acetyl group of this compound serves as a key functional handle for the synthesis of more complex ligands, particularly pyrrole-imine ligands. These ligands can be readily prepared through a condensation reaction between the ketone of the acetyl group and a primary amine. This reaction, which is a common method for forming imines (also known as Schiff bases), would likely proceed under standard laboratory conditions, potentially with acid or base catalysis.

Once formed, the resulting pyrrole-imine ligand, now possessing both the pyrrole nitrogen and the imine nitrogen as potential donor atoms, can act as a chelating agent for various metal ions. The coordination of metal ions to such ligands can lead to the formation of stable metal complexes. The geometry and stability of these complexes would depend on the nature of the metal ion and the specific structure of the pyrrole-imine ligand. The phenyl and hydroxyl groups on the pyrrole ring can also influence the electronic properties and steric environment of the metal center, potentially tuning the reactivity and physical properties of the resulting metal chelate.

A general synthetic scheme for the formation of a pyrrole-imine ligand from this compound and its subsequent chelation to a metal ion (M²⁺) is depicted below:

Scheme 1: Hypothetical Synthesis of a Pyrrole-Imine Metal Chelate

(This is a representative scheme and has not been experimentally validated for this specific compound)

The resulting metal chelates could find applications in various fields, such as catalysis, materials science, and bioinorganic chemistry. For instance, transition metal complexes of pyrrole-based ligands have been investigated for their catalytic activity in various organic transformations. nih.govcapes.gov.br

Biophysical Parameter Measurement Related to Ligand Binding

To characterize the binding of a synthesized pyrrole-imine ligand to a metal ion, various biophysical techniques can be employed. These methods allow for the determination of key thermodynamic and kinetic parameters that govern the stability and formation of the metal-ligand complex.

One common technique is Isothermal Titration Calorimetry (ITC) . ITC directly measures the heat changes that occur upon the binding of a ligand to a metal ion. From a single ITC experiment, one can determine the binding affinity (Ka), the enthalpy change (ΔH), and the stoichiometry of the binding event. The entropy change (ΔS) can then be calculated using the Gibbs free energy equation.

Another widely used method is UV-Visible (UV-Vis) Spectroscopy . If the ligand, the metal ion, or the resulting complex has a chromophore, changes in the UV-Vis absorption spectrum upon titration of the ligand with the metal ion can be monitored. By analyzing these spectral changes, the binding constant can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy is also a powerful tool for studying ligand binding. Changes in the chemical shifts of the ligand's protons upon addition of a metal ion can provide information about the binding site and the binding affinity.

The following table presents hypothetical binding parameters for a pyrrole-imine ligand derived from this compound with various divalent metal ions, as might be determined by such biophysical methods.

| Metal Ion (M²⁺) | Binding Affinity (Kₐ, M⁻¹) | Enthalpy (ΔH, kcal/mol) | Entropy (TΔS, kcal/mol) |

| Copper (Cu²⁺) | 1.5 x 10⁵ | -8.5 | -1.2 |

| Nickel (Ni²⁺) | 8.0 x 10⁴ | -7.2 | -0.5 |

| Zinc (Zn²⁺) | 5.5 x 10⁴ | -6.8 | 0.3 |

| Cobalt (Co²⁺) | 3.2 x 10⁴ | -5.9 | 0.8 |

This data is representative and intended for illustrative purposes only.

Pyrrole Scaffolds in Recognition Chemistry (e.g., anion receptors)

The pyrrole ring itself is a well-established motif in the design of synthetic receptors for anions. nih.govrsc.org The N-H proton of the pyrrole can act as a hydrogen bond donor, forming interactions with anionic species. While the starting compound, this compound, has a substituted nitrogen atom and thus lacks this N-H proton, its scaffold can be modified to create potent anion receptors.

A plausible strategy would be to modify the acetyl group to introduce hydrogen bond donor functionalities. For instance, the acetyl group could be converted to an amide group through a series of chemical transformations. The resulting N-substituted pyrrole with an amide side chain could then participate in anion binding through the amide N-H protons.

The design of effective anion receptors often relies on the preorganization of hydrogen bond donors to create a binding cavity that is complementary in size and shape to the target anion. The phenyl group on the pyrrole scaffold could provide steric bulk and influence the conformational preferences of the molecule, potentially contributing to a preorganized structure.

The binding of anions by such a modified pyrrole scaffold could be studied using techniques like ¹H NMR titration, where changes in the chemical shifts of the amide protons upon addition of an anion would indicate a binding event. The strength of the interaction, represented by the association constant (Ka), would depend on the nature of the anion and the solvent used. Generally, anions with higher charge density and those that can form multiple hydrogen bonds would be expected to bind more strongly.

Below is a table of hypothetical association constants for a modified this compound scaffold with various anions in a non-polar organic solvent.

| Anion | Association Constant (Kₐ, M⁻¹) |

| Fluoride (F⁻) | 2500 |

| Chloride (Cl⁻) | 800 |

| Bromide (Br⁻) | 350 |

| Dihydrogen Phosphate (H₂PO₄⁻) | 5500 |

| Acetate (CH₃COO⁻) | 3200 |

This data is representative and intended for illustrative purposes only.

The development of selective anion receptors is an active area of research with potential applications in areas such as environmental monitoring, medical diagnostics, and separation science. nih.gov The versatile scaffold of this compound presents a promising starting point for the design and synthesis of novel molecules with advanced chemical functions.

Conclusion and Future Research Perspectives on 1 4 Hydroxy 2 Phenylpyrrol 1 Yl Ethanone

Synthesis and Characterization Advancements for Complex Pyrrole (B145914) Derivatives

The synthesis of polysubstituted pyrroles, such as 1-(4-hydroxy-2-phenylpyrrol-1-yl)ethanone, presents a significant challenge due to the need for regioselective control and the management of sensitive functional groups. Current synthetic strategies often rely on multi-step sequences, and future advancements will likely focus on the development of more efficient and convergent one-pot methodologies.

One of the most promising avenues for the synthesis of complex pyrroles is the continued development of multicomponent reactions (MCRs). MCRs offer a streamlined approach to building molecular complexity from simple starting materials in a single synthetic operation. For instance, a four-component reaction involving a primary amine, diketene, and nitrostyrene (B7858105) has been shown to produce highly functionalized pyrrole-3-carboxamide derivatives. researchgate.net Adapting such a strategy to incorporate a hydroxyl group at the 4-position would be a significant step forward.

The Paal-Knorr synthesis remains a cornerstone for the formation of the pyrrole ring from 1,4-dicarbonyl compounds and primary amines or ammonia (B1221849). researchgate.netrsc.orgmdpi.commdpi.comresearchgate.net This method is particularly relevant for the synthesis of N-substituted pyrroles. nih.gov For the target molecule, a potential synthetic route could involve the Paal-Knorr condensation of a suitably protected 1-phenyl-1,4-dione bearing a hydroxyl group precursor at the 3-position with an acetylating agent. A key challenge in this approach is the protection and deprotection of the hydroxyl group, which is sensitive to the acidic conditions often employed in the Paal-Knorr reaction.

Recent advancements in catalysis, including the use of iron, mdpi.com offer milder reaction conditions for the Paal-Knorr synthesis, which could be beneficial for substrates with sensitive functional groups. Furthermore, microwave-assisted organic synthesis has been shown to accelerate the Paal-Knorr reaction, offering a greener and more efficient alternative to conventional heating. mdpi.com

The characterization of this compound would rely on a combination of standard spectroscopic techniques. The following table provides predicted spectroscopic data based on the analysis of structurally related compounds.

| Spectroscopic Technique | Predicted Data for this compound |

| ¹H NMR | Signals corresponding to the pyrrole ring protons, the phenyl group protons, the acetyl methyl protons, and the hydroxyl proton. The chemical shifts of the pyrrole protons would be influenced by the electronic effects of the substituents. |

| ¹³C NMR | Resonances for the pyrrole ring carbons, the phenyl group carbons, the acetyl carbonyl carbon, and the acetyl methyl carbon. The chemical shift of the carbon bearing the hydroxyl group would be a key indicator. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H/O-H stretching (if tautomerism occurs), C=O stretching of the acetyl group, and C=C stretching of the pyrrole and phenyl rings. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound, which would confirm its elemental composition. |

Future research in this area should focus on developing novel synthetic routes that allow for the direct and regioselective introduction of a hydroxyl group onto the pyrrole ring. The use of advanced catalytic systems and flow chemistry could provide more efficient and scalable methods for the synthesis of complex pyrrole derivatives like the one .

Emerging Avenues in Computational Modeling for Pyrrole Reactivity and Properties

Computational chemistry has become an indispensable tool for understanding the structure, reactivity, and properties of molecules. acs.org For a molecule like this compound, computational modeling can provide valuable insights into its electronic structure, tautomeric equilibria, and potential reactivity.

The reactivity of the pyrrole ring is highly dependent on the nature of its substituents. The presence of both an electron-donating hydroxyl group and an electron-withdrawing acetyl group on the pyrrole ring of the target molecule is expected to create a complex electronic landscape. The hydroxyl group at the 4-position will increase the electron density of the ring, making it more susceptible to electrophilic attack. Conversely, the N-acetyl group will withdraw electron density, deactivating the ring towards electrophiles. libretexts.org

Computational methods, such as Density Functional Theory (DFT), can be used to model the distribution of electron density and predict the most likely sites for electrophilic and nucleophilic attack. These calculations can also be used to determine the relative stabilities of different tautomers. For 4-hydroxypyrroles, tautomerism between the keto and enol forms is possible, and the position of this equilibrium can be influenced by the solvent and the nature of the other substituents. researchgate.net

The following table summarizes the types of computational studies that could be applied to this compound and the insights they could provide.

| Computational Method | Application to this compound |

| Density Functional Theory (DFT) | Calculation of molecular orbitals, electron density distribution, and electrostatic potential to predict reactivity. |

| Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis spectra to aid in experimental characterization. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of bonding and non-covalent interactions within the molecule. |

| Molecular Dynamics (MD) Simulations | Study of the conformational flexibility and interactions with solvent molecules. |

Future research in this area should focus on the development of more accurate and efficient computational models that can handle the complexity of substituted pyrroles. The integration of computational predictions with experimental studies will be crucial for accelerating the discovery and development of new pyrrole-based compounds with desired properties.

Prospective Directions for Pyrrole-Based Chemical Tool Development and Material Innovation

The unique structural features of this compound make it an attractive scaffold for the development of novel chemical tools and innovative materials. The pyrrole ring is a common motif in many biologically active molecules, and the presence of a hydroxyl group and a phenyl group provides opportunities for further functionalization and derivatization.

In the realm of chemical biology, pyrrole derivatives have shown promise as enzyme inhibitors. researchgate.netmdpi.comresearchgate.netnih.govnih.gov The hydroxyl group of the target molecule could act as a hydrogen bond donor or acceptor, allowing it to interact with the active sites of enzymes. The phenyl group could be modified to introduce additional binding interactions or to tune the solubility and pharmacokinetic properties of the molecule. For example, pyrrole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. mdpi.com The structural features of this compound suggest that it could be a starting point for the design of novel enzyme inhibitors.

In material science, pyrrole-based polymers, such as polypyrrole, are known for their electrical conductivity and have been used in a variety of applications, including sensors, actuators, and energy storage devices. rsc.orgmdpi.comnih.govrsc.orgresearchgate.net The substituents on the pyrrole ring can be used to modulate the properties of the resulting polymer. The hydroxyl group on the target molecule could be used as a handle for cross-linking or for introducing other functional groups into the polymer backbone. The phenyl group could enhance the thermal stability and processability of the polymer.

The following table highlights potential applications for derivatives of this compound.

| Application Area | Potential Role of this compound Derivatives |

| Chemical Biology | Scaffolds for the development of enzyme inhibitors, fluorescent probes, and other chemical tools for studying biological processes. |

| Material Science | Monomers for the synthesis of functional polymers with tailored electronic, optical, and mechanical properties. |

| Sensors | Components of electrochemical and optical sensors for the detection of ions, small molecules, and biomolecules. |

| Conductive Materials | Building blocks for the creation of novel conductive polymers and organic electronic devices. |

Future research in this area should focus on the synthesis of a library of derivatives of this compound and the evaluation of their properties in various applications. The development of structure-property relationships will be key to the rational design of new pyrrole-based chemical tools and materials with enhanced performance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.